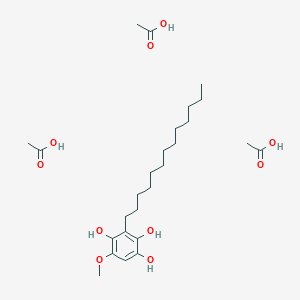
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol is a complex organic compound that combines the properties of acetic acid with a substituted benzene ring. This compound is characterized by the presence of a methoxy group and a long tridecyl chain attached to a benzene ring, along with three hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated with a tridecyl group using an alkyl halide and a Lewis acid catalyst such as aluminum chloride . Following this, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base. The hydroxyl groups are then added via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methoxy group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methanol, ammonia, halides
Major Products
The major products formed from these reactions include various substituted benzene derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group and the tridecyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;5-methoxy-3-dodecylbenzene-1,2,4-triol: Similar structure but with a shorter dodecyl chain.
Acetic acid;5-methoxy-3-tetradecylbenzene-1,2,4-triol: Similar structure but with a longer tetradecyl chain.
Acetic acid;5-methoxy-3-pentadecylbenzene-1,2,4-triol: Similar structure but with a pentadecyl chain.
Uniqueness
The uniqueness of acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol lies in its specific combination of functional groups and the length of the tridecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61621-69-0 |
|---|---|
Molecular Formula |
C26H46O10 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
acetic acid;5-methoxy-3-tridecylbenzene-1,2,4-triol |
InChI |
InChI=1S/C20H34O4.3C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23;3*1-2(3)4/h15,21-23H,3-14H2,1-2H3;3*1H3,(H,3,4) |
InChI Key |
KFARJJUYIOMAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















